molecular formula C22H30N2O3S B4035282 N-[4-(dipropylsulfamoyl)phenyl]-2-phenylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylbutanamide

Cat. No.: B4035282
M. Wt: 402.6 g/mol
InChI Key: OGIQQSCEASIXHW-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylbutanamide is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide is 402.19771400 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acaricidal and Insecticidal Activities

N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide and its derivatives demonstrate significant acaricidal and insecticidal activities. A study by Yu et al. (2019) revealed that these compounds are particularly effective against spider mite larvae and eggs, exhibiting higher potency than commercial insecticides like etoxazole.

Crystal Structure Analysis

The crystal structure of a related compound, oryzalin (4-dipropylamino-3,5-dinitrobenzenesulfonamide), has been analyzed to understand its herbicidal properties. This study by Kang et al. (2015) provides insights into the molecular configuration that contributes to its effectiveness as a herbicide.

Fluorescent Molecular Probes

Compounds containing sulfonyl groups, like N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide, have been used to develop fluorescent solvatochromic dyes. These dyes, studied by Diwu et al. (1997), are valuable in biological research for studying various biological events and processes due to their strong solvent-dependent fluorescence.

Cardiac Myosin Activation

Research on sulfonamidophenylethylamide analogues, related to N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide, has shown potential in activating cardiac myosin. This application, explored by Manickam et al. (2019), could be significant for treating systolic heart failure.

Synthesis of Chiral Poly(amide-ether-imide-urea)

A study by Mallakpour and Seyedjamali (2010) focused on synthesizing novel chiral polymers using compounds similar to N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide. These polymers have applications in materials science due to their solubility and thermal properties.

Aziridine Synthesis

The synthesis of aziridines, a class of organic compounds, has been achieved using derivatives of N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide. This research by Furukawa et al. (1980) provides valuable knowledge for the production of various pharmaceuticals and agrochemicals.

Synthesis of α-Sulfamidophosphonates

Bechlem et al. (2020) conducted a study on the synthesis of α-sulfamidophosphonate derivatives, related to N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide, for potential therapeutic applications. Their research, described in Bechlem et al. (2020), highlights the non-toxic nature and good bioavailability of these compounds.

Cysteine Protease Inhibitors

In the field of medicinal chemistry, compounds like N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide are used in the asymmetric synthesis of vinyl sulfones, which act as cysteine protease inhibitors. This application is crucial for developing treatments for various diseases, as explored by Evans et al. (2022).

Enhanced Thermo-Oxidative Stability of Polymers

Research by Liu et al. (2010) on sulfophenylated poly(ether sulfone)s demonstrates the potential of derivatives of N-{4-[(dipropylamino)sulfonyl]phenyl}-2-phenylbutanamide in enhancing the thermo-oxidative stability of polymers, which is significant for material sciences.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-16-24(17-5-2)28(26,27)20-14-12-19(13-15-20)23-22(25)21(6-3)18-10-8-7-9-11-18/h7-15,21H,4-6,16-17H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIQQSCEASIXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.